Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
CAS No.: 124931-12-0
Cat. No.: VC20884990
Molecular Formula: C8H18NO5P
Molecular Weight: 239.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124931-12-0 |
|---|---|
| Molecular Formula | C8H18NO5P |
| Molecular Weight | 239.21 g/mol |
| IUPAC Name | 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide |
| Standard InChI | InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 |
| Standard InChI Key | WYLRYBDGIILFIR-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC(=O)N(C)OC)OCC |
| Canonical SMILES | CCOP(=O)(CC(=O)N(C)OC)OCC |
Introduction
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a complex organophosphorus compound with the molecular formula C₈H₁₈NO₅P and a molecular weight of 239.21 g/mol . It is characterized by its phosphonate group, which makes it versatile in organic synthesis and biological applications. This compound serves as an intermediate in the synthesis of various biologically active molecules, including antitumor agents and pesticides .
Synthesis Methods
The synthesis of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction between diethyl phosphite and N-methoxy-N-methylcarbamate under controlled conditions, often requiring specific catalysts or reagents to enhance yield and purity. The general reaction scheme can be summarized as follows:
Reaction Conditions:
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Starting Materials: Diethyl phosphite, N-methoxy-N-methylcarbamate.
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Solvent: Organic solvents like dichloromethane are commonly used.
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Catalysts/Reagents: May include bases for neutralization.
Purification Techniques:
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Standard methods such as recrystallization or column chromatography are employed to purify the product.
Biological Activities
Recent research highlights this compound's potential in developing antitumor agents due to its structural similarity to other biologically active phosphonates. Derivatives of this compound have shown promise in inhibiting tumor cell proliferation by modulating signaling pathways associated with cell growth and apoptosis.
Case Study Example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This Compound | ~12 | HeLa |
| Control Compound | ~15 | HeLa |
This suggests that derivatives of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate may have therapeutic potential against certain cancers.
Applications
Diethystyl (N-Methoxy-N-MEthylCarBamOyLMetHyL)pHoSpHoNaTe finds diverse applications across several fields:
Pesticide Development:
It acts as a key intermediate in synthesizing novel pesticides that enhance crop protection while minimizing environmental impact.
Pharmaceutical Research:
Used in developing pharmaceuticals with improved efficacy and reduced side effects for various medical conditions.
Biochemical Studies:
Employed in biochemical assays to study enzyme activities and metabolic pathways, providing insights into cellular functions.
Material Science:
Involved in formulating advanced materials like polymers and coatings that offer enhanced durability and performance.
Environmental Monitoring:
Utilized for detecting pollutants, aiding environmental protection efforts by monitoring chemical residues in soil and water .
References Used:
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